molecular formula C5H9N3OS B2916758 Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane CAS No. 2375270-25-8

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane

Cat. No.: B2916758
CAS No.: 2375270-25-8
M. Wt: 159.21
InChI Key: GRLBWXRPRJIRPP-UHFFFAOYSA-N
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Description

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane is a sulfur-containing heterocyclic compound characterized by a sulfoximine core (λ⁶-sulfane) bonded to a 3-methylimidazol-4-yl group and an imino-methyl substituent. This structure grants unique electronic and steric properties, making it a critical pharmacophore in medicinal chemistry. Notably, it serves as a key moiety in Ceralasertib (AZD6738), a potent ATR kinase inhibitor currently under investigation for oncology applications . The sulfoximine group enhances metabolic stability and binding affinity to biological targets, while the 3-methylimidazol-4-yl group contributes to solubility and intermolecular interactions .

Properties

IUPAC Name

imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-8-4-7-3-5(8)10(2,6)9/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLBWXRPRJIRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C5_5H9_9N3_3OS
  • Molecular Weight : 159.21 g/mol
  • CAS Number : 2375270-25-8
  • IUPAC Name : imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane

Antimicrobial Activity

Recent studies have shown that compounds related to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their antibacterial activity against multiple Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound 80.004 - 0.030.008 - 0.06En. cloacaeE. coli
Compound 110.0150.30B. cereusM. flavus
Compound 120.0150.20S. aureusE. coli

The most active compound in the study was identified as compound 8, which showed remarkable potency against En. cloacae and E. coli, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of up to 50 times in some cases .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. The Minimum Inhibitory Concentration (MIC) values for antifungal efficacy ranged from 0.004 to 0.06 mg/mL, indicating strong potential against various fungal strains.

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive FungusMost Resistant Fungus
Compound 150.004 - 0.06T. virideA. fumigatus

These findings suggest that this compound could serve as a promising candidate for developing new antifungal agents .

The mechanism behind the antimicrobial activity of this compound is believed to involve the inhibition of key enzymes in bacterial cell walls and fungal membranes, similar to other known antibiotics . Molecular docking studies further elucidate how these compounds interact with target proteins, enhancing our understanding of their pharmacodynamics.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that compounds derived from imidazole exhibited substantial antibacterial effects against resistant strains, suggesting that modifications in the molecular structure can significantly enhance activity .
  • Cytotoxicity Studies : Cytotoxicity assays performed on normal human cells (MRC5) indicated that while these compounds are effective against pathogens, their safety profile remains favorable, making them suitable for further development as therapeutic agents .
  • Inhibition of Cancer Cell Lines : Preliminary studies suggest potential anticancer properties, with some derivatives showing inhibition of ATR kinase, which is crucial for cancer cell proliferation . This opens avenues for exploring these compounds in oncology.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two structurally related sulfoximine derivatives:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Solubility (25°C)
Imino-methyl-(3-methylimidazol-4-yl)-oxo-λ⁶-sulfane 3-Methylimidazol-4-yl, imino-methyl Sulfoximine, imidazole ~212.3 (estimated) High in DMSO/ethanol; insoluble in water
(3-Bromophenyl)(oxan-4-yl)imino-λ⁶-sulfanylone 3-Bromophenyl, oxan-4-yl (tetrahydropyran) Sulfoximine, bromoaryl, ether ~316.2 (estimated) Likely low (bromophenyl reduces solubility)
1-Methylimidazolium trifluoromethanesulfonate 1-Methylimidazolium cation, triflate anion Ionic liquid, imidazolium, sulfonate 232.18 Highly soluble in polar solvents

Key Observations :

  • Substituent Impact : The 3-methylimidazol-4-yl group in the target compound enhances solubility in organic solvents (e.g., DMSO: 83 mg/mL) compared to bromophenyl-containing analogues, which are typically less soluble due to hydrophobic effects .
  • In contrast, the oxan-4-yl group in the bromophenyl analogue introduces conformational rigidity but lacks aromaticity .
  • Ionic vs. Neutral Structures : Unlike ionic liquids like 1-methylimidazolium triflate, the target compound is neutral, enabling membrane permeability and oral bioavailability in drug formulations .

Solubility and Formulation Challenges

  • The target compound’s solubility in DMSO and ethanol (83 mg/mL) facilitates in vitro assays, but water insolubility necessitates formulation strategies like co-solvents (e.g., 5% DMSO + 40% propylene glycol) for in vivo studies .
  • In contrast, ionic liquids like 1-methylimidazolium triflate exhibit broad solubility in polar solvents, enabling applications in electrochemistry and catalysis .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can identify critical factors influencing yield and purity. Post-optimization, validate results using ANOVA to confirm statistical significance . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine HPLC (for purity assessment with UV detection at λ = 210–260 nm), FTIR (to confirm functional groups like sulfonyl and imino moieties), and NMR (¹H/¹³C for stereochemical analysis). For trace metal impurities, employ ICP-MS or AAS , referencing calibration curves from certified standards .

Q. What safety protocols are essential for handling sulfane derivatives in laboratory settings?

  • Methodological Answer : Adhere to guidelines in institutional Chemical Hygiene Plans, including fume hood use for volatile intermediates, PPE (nitrile gloves, lab coats), and spill containment kits. Conduct hazard assessments using SDS data, focusing on reactivity with water or oxidizing agents. Pre-lab training with 100% proficiency in safety exams is mandatory .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in cross-coupling reactions. Pair this with molecular dynamics simulations to study solvation effects. Validate predictions experimentally via kinetic profiling (e.g., stopped-flow spectroscopy) .

Q. How should researchers resolve contradictions in thermodynamic vs. kinetic data for sulfane-mediated reactions?

  • Methodological Answer : Perform isothermal titration calorimetry (ITC) to measure binding enthalpies and compare with kinetic data from Arrhenius plots. If discrepancies persist, investigate competing pathways using isotopic labeling (e.g., deuterated solvents) to trace mechanistic deviations .

Q. What methodologies are suitable for studying environmental degradation pathways of this compound?

  • Methodological Answer : Design accelerated aging studies under controlled UV exposure (λ = 254–365 nm) and variable pH conditions. Monitor degradation products via LC-MS/MS and compare with computational predictions (e.g., EPI Suite™ for hydrolysis half-lives). Include abiotic controls (e.g., dark conditions) to isolate photolysis effects .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this sulfane derivative?

  • Methodological Answer : Use in-situ Raman spectroscopy to track real-time intermediate formation during catalysis. Complement with XAS (X-ray absorption spectroscopy) to probe sulfur oxidation states. For transient species, employ cryo-trapping with EPR analysis to detect radical intermediates .

Q. What training programs are recommended for researchers aiming to specialize in sulfane chemistry?

  • Methodological Answer : Enroll in courses like CHEM/IBiS 416 (Practical Training in Chemical Biology Methods & Experimental Design), emphasizing hands-on modules in advanced synthesis and data analysis. Participate in immersive research forums to present findings and receive peer feedback .

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